molecular formula C14H19NO4S B2466062 4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid CAS No. 870693-16-6

4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid

Cat. No.: B2466062
CAS No.: 870693-16-6
M. Wt: 297.37
InChI Key: FVUIMCXWRUBWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid is a chemical compound with the molecular formula C14H19NO4S . It has a molecular weight of 297.37 . This compound is used for research purposes .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. The boiling point is not provided .

Scientific Research Applications

Antithrombotic Agents

  • Research indicates that derivatives of tetrahydronaphthalene sulfonamide show potential as potent antithromboxane therapies. These derivatives can provide either reversible or apparent irreversible inhibition of the human thromboxane A2 prostanoid receptor, suggesting their utility in developing new antithrombotic agents (Wang et al., 2014).

Molecular Imaging and Apoptosis Detection

  • Certain tetrahydronaphthalene sulfonamide derivatives, such as NST732, have been identified for their role in molecular imaging, particularly in monitoring anti-apoptotic drug treatments and blood clotting. This research provides insights into their application in positron emission tomography studies (Basuli et al., 2012).

Retinoid X Receptor Agonism

  • Sulfonic acid analogues of tetrahydronaphthalene have been evaluated for selective retinoid X receptor agonism. This research is significant for developing therapies for conditions like cutaneous T-cell lymphoma, with some analogues showing potential for more selective RXR activation and minimal cross-signaling of the retinoic acid receptor (Heck et al., 2016).

Antimicrobial Agents

  • New tetrahydronaphthalene-sulfonamide derivatives have shown potent antimicrobial activities. These compounds have been evaluated against various bacterial strains, demonstrating their potential as effective antimicrobial agents (Mohamed et al., 2021).

Sulfonation Studies

  • Studies have explored the sulfonation of tetrahydronaphthalene derivatives, contributing to the understanding of chemical reactions and processes involving these compounds (Courtin, 1981).

Green Synthesis Applications

  • Tetrahydronaphthalene sulfonamide derivatives have been used in green chemistry applications, such as the synthesis of spiro compounds in aqueous media. This research highlights the utility of these compounds in environmentally friendly chemical processes (Mohammadi & Shaterian, 2018).

Safety and Hazards

The safety data sheet for 4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)butanoic acid provides several precautionary statements. These include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, to avoid contact with skin and eyes, and to use only outdoors or in a well-ventilated area . It’s also advised to wear protective gloves, clothing, and eye/face protection .

Properties

IUPAC Name

4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c16-14(17)6-3-9-15-20(18,19)13-8-7-11-4-1-2-5-12(11)10-13/h7-8,10,15H,1-6,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUIMCXWRUBWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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